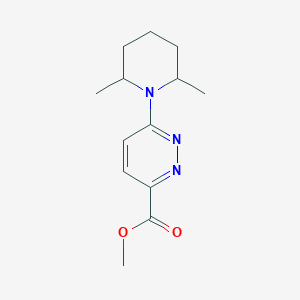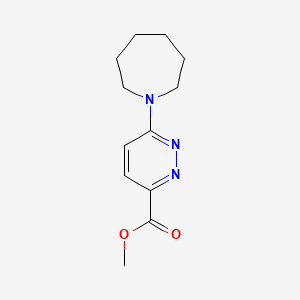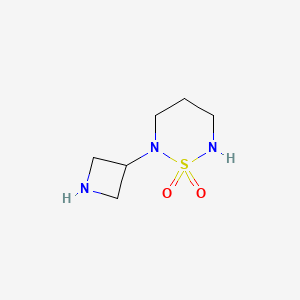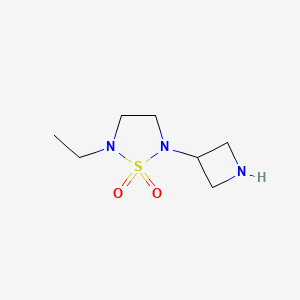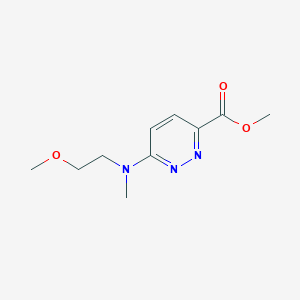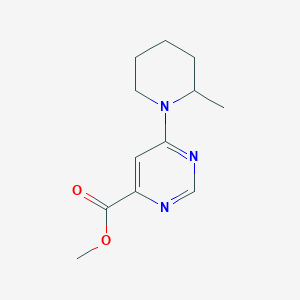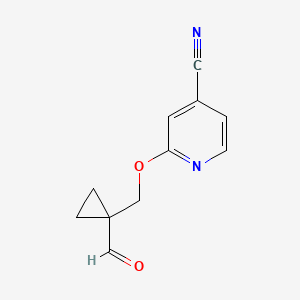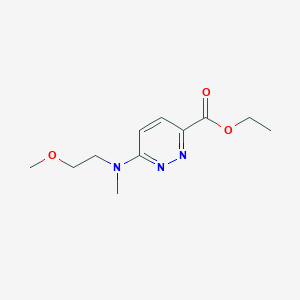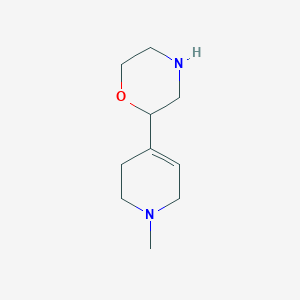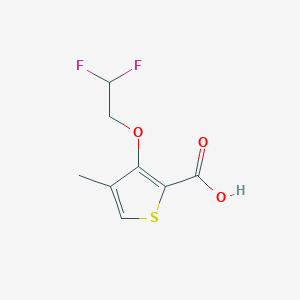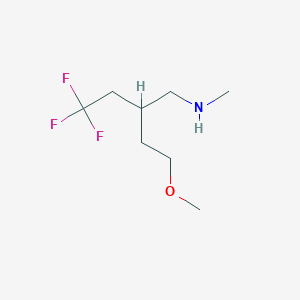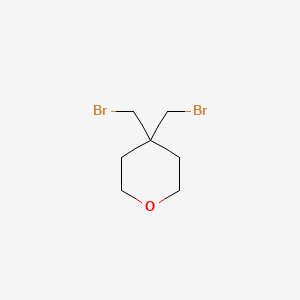![molecular formula C15H19ClN2 B1479493 Chlorhydrate de 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole CAS No. 467449-53-2](/img/structure/B1479493.png)
Chlorhydrate de 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole
Vue d'ensemble
Description
The compound “3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Chemical Reactions Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold involves a number of chemical reactions, including asymmetric 1,3-dipolar cycloadditions . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Applications De Recherche Scientifique
Synthèse des alcaloïdes tropaniques
Le squelette 8-azabicyclo[3.2.1]octane, qui fait partie du composé, est le noyau central de la famille des alcaloïdes tropaniques . Ces alcaloïdes présentent un large éventail d'activités biologiques intéressantes . La recherche visant à préparer cette structure de base de manière stéréosélective a attiré l'attention de nombreux groupes de recherche dans le monde entier .
Processus de désymmetrisation
Le composé peut être utilisé dans un processus de désymmetrisation à partir de dérivés de tropinone achiraux . Ce processus est une autre façon d'obtenir un contrôle stéréochimique dans la synthèse de l'architecture 8-azabicyclo[3.2.1]octane .
Matière première et intermédiaire
Le composé est utilisé comme matière première et intermédiaire importante dans la synthèse organique . Il est particulièrement utile dans les domaines de l'agrochimie, des produits pharmaceutiques et des colorants .
Activité nématicide
Le composé peut être utilisé dans la synthèse d'autres composés présentant une activité nématicide . Par exemple, la 3-[(4-méthoxyphényl)imino]-2-(8-méthyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one, un composé synthétisé à partir de celui-ci, a montré des activités d'inhibition significatives contre les nématodes à nœuds racinaires .
Traitement des maladies neurologiques et psychiatriques
Les alcaloïdes tropaniques, qui peuvent être synthétisés en utilisant le composé, ont été testés comme des thérapeutiques potentiels, principalement liés au traitement des maladies neurologiques et psychiatriques telles que la maladie de Parkinson, la dépression, la schizophrénie ou les troubles paniques .
Mécanisme D'action
Target of Action
The compound 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride is primarily associated with the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound, plays a crucial role in these interactions . The stereochemical control in these interactions is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with the tropane alkaloids family . These pathways are responsible for a wide array of biological activities .
Pharmacokinetics
The pharmacokinetics of 3-(8-azabicyclo[32The compound’s interaction with the tropane alkaloids family suggests that it may have similar adme (absorption, distribution, metabolism, and excretion) properties to other tropane alkaloids .
Result of Action
The compound exhibits a range of biological activities due to its interaction with the tropane alkaloids family . For instance, some derivatives of the compound have shown good nematicidal activities against Meloidogyne incognita .
Analyse Biochimique
Biochemical Properties
3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with serotonin receptors, particularly the 5-HT3 receptor, which is a significant monoamine neurotransmitter receptor involved in various physiological activities such as mood regulation, appetite, and sleep . The nature of these interactions involves binding to the receptor sites, thereby modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can lead to changes in intracellular calcium levels, which in turn affects various cellular processes such as neurotransmitter release, gene transcription, and metabolic activity . Additionally, it has been shown to have nematicidal activity, indicating its potential impact on cellular metabolism and viability in certain organisms .
Molecular Mechanism
At the molecular level, 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for serotonin receptors, particularly the 5-HT3 receptor, where it binds to the receptor site and modulates its activity . This binding can lead to either inhibition or activation of the receptor, depending on the specific context and concentration of the compound. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under controlled laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of modulating receptor activity and influencing gene expression .
Dosage Effects in Animal Models
The effects of 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride vary with different dosages in animal models. At lower dosages, it has been shown to have beneficial effects on mood regulation and cognitive function by modulating serotonin receptor activity . At higher dosages, it can lead to toxic or adverse effects, such as disruptions in cellular metabolism and viability . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride is involved in various metabolic pathways, particularly those related to serotonin metabolism. It interacts with enzymes such as monoamine oxidase, which is involved in the breakdown of serotonin . This interaction can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with serotonin transporters, which facilitate its uptake and distribution within neuronal cells . This interaction influences its localization and accumulation within specific cellular compartments, thereby modulating its overall activity and function .
Subcellular Localization
The subcellular localization of 3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride is primarily within the neuronal cells, particularly in the synaptic vesicles where it interacts with serotonin receptors . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, thereby influencing its activity and function .
Propriétés
IUPAC Name |
3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-2-4-15-13(3-1)14(9-16-15)10-7-11-5-6-12(8-10)17-11;/h1-4,9-12,16-17H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDGEKHQTAMYHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C3=CNC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


